Cas no 681167-26-0 (N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide)

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide is a benzothiazole-derived compound characterized by its fused heterocyclic structure, which imparts notable electronic and binding properties. Its molecular design, featuring a carboxamide linkage between two benzothiazole moieties, enhances stability and potential for selective interactions with biological targets or materials. The 6-methyl substitution further modulates steric and electronic effects, influencing solubility and reactivity. This compound is of interest in pharmaceutical and materials research due to its structural rigidity, potential as a kinase inhibitor, or fluorescence properties. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in medicinal chemistry and optoelectronic applications.
N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide structure
681167-26-0 structure
Product name:N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide
CAS No:681167-26-0
MF:C22H15N3OS2
MW:401.50400185585
CID:5946674
PubChem ID:7096298

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide
    • 6-Benzothiazolecarboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-
    • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
    • 681167-26-0
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
    • F0537-0084
    • AKOS002047037
    • Inchi: 1S/C22H15N3OS2/c1-13-2-8-18-20(10-13)28-22(25-18)14-3-6-16(7-4-14)24-21(26)15-5-9-17-19(11-15)27-12-23-17/h2-12H,1H3,(H,24,26)
    • InChI Key: OYNFPIYKQJCVLT-UHFFFAOYSA-N
    • SMILES: S1C2=CC(C(NC3=CC=C(C4=NC5=CC=C(C)C=C5S4)C=C3)=O)=CC=C2N=C1

Computed Properties

  • Exact Mass: 401.06565446g/mol
  • Monoisotopic Mass: 401.06565446g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 111Ų
  • XLogP3: 5.7

Experimental Properties

  • Density: 1.416±0.06 g/cm3(Predicted)
  • pka: 12.12±0.70(Predicted)

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0537-0084-5μmol
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0537-0084-3mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0537-0084-50mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0537-0084-1mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0537-0084-75mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0537-0084-15mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0537-0084-25mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0537-0084-30mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0537-0084-4mg
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0537-0084-2μmol
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
681167-26-0 90%+
2μl
$57.0 2023-05-17

Additional information on N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide and Its Significance in Modern Chemical Biology

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide, identified by its CAS number 681167-26-0, represents a fascinating compound in the realm of chemical biology. This heterocyclic molecule, characterized by its intricate structure, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The compound's unique framework, comprising fused benzothiazole rings and a phenyl substituent, positions it as a promising candidate for further exploration in medicinal chemistry.

The structural composition of N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide is central to its biological activity. The presence of multiple benzothiazole moieties enhances its interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents. Recent studies have highlighted the role of benzothiazole derivatives in modulating various biological pathways, including inflammation, apoptosis, and enzyme inhibition. The specific arrangement of atoms in this compound contributes to its ability to engage with biological systems in a targeted manner.

In the context of contemporary research, N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide has been investigated for its potential in addressing complex diseases. For instance, studies have demonstrated its efficacy in inhibiting certain enzymes implicated in metabolic disorders. The compound's ability to modulate enzyme activity without significant off-target effects makes it an attractive option for further development. Additionally, the incorporation of a methyl group at the 6-position of the benzothiazole ring enhances its pharmacokinetic properties, improving bioavailability and stability.

The synthesis of N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide involves a series of well-defined chemical transformations. These include condensation reactions between appropriate precursors and subsequent functional group modifications. The synthesis pathway has been optimized to ensure high yield and purity, making it feasible for large-scale production. Advanced techniques such as chromatography and spectroscopic methods are employed to monitor reaction progress and verify the structural integrity of the final product.

One of the most compelling aspects of N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-1,3-benzothiazole-6-carboxamide is its versatility in drug design. Researchers have leveraged its structural features to develop derivatives with enhanced biological activity. For example, modifications at the phenyl ring have been shown to improve binding affinity to specific targets. This flexibility underscores the compound's potential as a building block for generating novel therapeutics.

The pharmacological profile of N-4-(6-methyl-1,3-benzothiazol-2-yphilosophy phenyl)-1sophisticated structure makes it an interesting subject for computational studies. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These simulations provide valuable insights into its mechanism of action and help guide further optimization efforts. By integrating experimental data with computational predictions, researchers can accelerate the development process and increase the likelihood of success.

In conclusion, N-N-sophisticated structure makes it an interesting subject for computational studies. Molecular modeling techniques have been employed to predict how the compound interacts with biological targets at the atomic level. These simulations provide valuable insights into its mechanism of action and help guide further optimization efforts. By integrating experimental data with computational predictions, researchers can accelerate the development process and increase the likelihood of success.

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